Carbon monoxide (18O)
Description
Significance of Isotopic Labeling in Contemporary Chemical and Biological Investigations
Isotopic labeling is a powerful technique that underpins much of modern chemical and biological research. It involves the replacement of a specific atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. nih.govwikipedia.org This change in mass allows the labeled molecule to be detected and traced as it moves through a system. nih.govnumberanalytics.com Stable isotopes, such as oxygen-18, are non-radioactive and can be used safely in a wide range of studies. nih.govfiveable.me
The primary significance of isotopic labeling lies in its ability to provide a dynamic view of molecular transformations. nih.gov In fields like metabolomics, it is crucial for tracing metabolic pathways and quantifying the flux of molecules through these routes. uark.edu For instance, by introducing a substrate labeled with a stable isotope into a biological system, scientists can follow the isotope's incorporation into various products, thereby mapping out the intricate network of biochemical reactions. fiveable.me This approach has been fundamental in understanding cellular metabolism and the mechanisms of disease. In pharmaceutical research, isotopic labeling is essential for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, providing precise data on their behavior in living organisms. nih.gov
Historical Trajectory and Evolution of Oxygen-18 Labeled Compounds in Scholarly Research
The journey of oxygen-18 as a research tool is intrinsically linked to the discovery of isotopes and the development of mass spectrometry in the early 20th century. nih.govnih.govuark.edu Frederick Soddy's work first established the existence of isotopes, and the subsequent innovations in mass spectrometry by J.J. Thomson and F.W. Aston provided the means to separate and quantify them. nih.gov
Initially, the use of stable isotopes as tracers was pioneered in the 1930s with deuterium (B1214612) (²H) to study metabolic processes, revealing the dynamic state of the body's constituents. nih.gov The application of oxygen-18 as a tracer soon followed. One of the landmark studies using ¹⁸O was in the field of photosynthesis, where in 1941, Samuel Ruben and Martin Kamen used ¹⁸O-labeled water (H₂¹⁸O) to demonstrate that the oxygen evolved by plants comes from water, not from carbon dioxide. acs.org
The post-war era saw an expansion of the use of ¹⁸O in various fields. In geology and paleoclimatology, the analysis of ¹⁸O/¹⁶O ratios in ice cores and marine fossils became a cornerstone for reconstructing past climate conditions. numberanalytics.combritannica.com In the latter half of the 20th century, the application of ¹⁸O-labeled compounds, including carbon monoxide (¹⁸O), grew significantly with the refinement of analytical techniques like nuclear magnetic resonance (NMR) and advanced mass spectrometry. These developments enabled more precise mechanistic studies in enzymology and catalysis. nih.govresearchgate.net The first description of an enzyme-catalyzed oxygen exchange in the presence of H₂¹⁸O was reported as early as 1951. nih.gov
Overview of Major Research Paradigms and Disciplines Utilizing Carbon Monoxide (¹⁸O)
Carbon monoxide labeled with oxygen-18 (C¹⁸O) is a highly specific probe used across several key research domains to elucidate reaction mechanisms and molecular dynamics.
Catalysis and Surface Science: A primary application of C¹⁸O is in the study of catalytic oxidation of carbon monoxide, a critical reaction in automotive catalysis and industrial processes. oup.com By using C¹⁸O, researchers can track the source of oxygen in the resulting carbon dioxide (CO₂), determining whether it comes from gaseous O₂, the catalyst surface, or a support material like ceria (CeO₂). oup.compib.gov.in For example, studies on rhodium (Rh) catalysts supported on ceria have utilized ¹⁸O labeling to investigate the role of the support's oxygen storage capacity in the CO oxidation mechanism. oup.com Similarly, the interaction and exchange of oxygen between CO and metal oxide surfaces, such as silicon dioxide (SiO₂) and molybdenum trioxide (MoO₃), have been meticulously studied using C¹⁸O to understand the fundamental processes of diffusion and reaction at the molecular level. acs.orgnih.govescholarship.org
Mechanistic Enzymology: In biochemistry, C¹⁸O is employed to unravel the intricate mechanisms of enzymes. A notable example is its use in studying cytochrome P450 enzymes, which are involved in the metabolism of a vast array of compounds. By analyzing the incorporation of ¹⁸O from labeled sources into the products of enzymatic reactions, scientists can distinguish between different proposed catalytic intermediates and pathways. This approach provides unambiguous evidence for specific reaction steps, which is crucial for understanding enzyme function and for the design of inhibitors.
Vibrational Spectroscopy: The mass difference between ¹⁶O and ¹⁸O leads to a predictable shift in the vibrational frequency of the C-O bond. This property is exploited in infrared (IR) spectroscopy to study the structure and bonding of carbon monoxide when it is part of a larger molecule, such as a metal carbonyl complex. By comparing the IR spectra of the unlabeled and the C¹⁸O-labeled complex, specific vibrational modes can be assigned with confidence. This technique has been instrumental in characterizing the electronic structure and bonding in organometallic chemistry. The redshift in absorption frequency upon ¹³C=¹⁸O labeling is a powerful tool to spectroscopically isolate a specific carbonyl group within a large protein, enabling detailed studies of protein structure and dynamics.
The following table summarizes selected research findings where Carbon Monoxide (¹⁸O) was a key investigative tool.
| Research Area | System Studied | Key Findings from ¹⁸O Labeling |
| Heterogeneous Catalysis | CO oxidation on Rh/CeO₂ catalysts | Demonstrated the role of lattice oxygen from the CeO₂ support in the catalytic cycle through the detection of C¹⁶O¹⁸O and C¹⁸O₂. oup.com |
| Surface Science | Interaction of CO with SiO₂ films | Revealed two distinct mechanisms for oxygen exchange: one involving CO diffusion and exchange within the silica (B1680970) bulk, and another occurring at the surface. acs.orgescholarship.org |
| Enzymology | Aldehyde deformylation by Cytochrome P450 2B4 | Unambiguously showed that the reaction proceeds through a ferric peroxide (Compound 0) intermediate by tracing the origin of the oxygen atom in the formic acid product. |
| Inorganic Chemistry | Infrared spectroscopy of cis-Fe(CO)₄I₂ | Allowed for the definitive assignment of CO stretching frequencies and the calculation of more accurate force constants for the metal-carbonyl bonds. |
Structure
3D Structure
Properties
IUPAC Name |
methan(18O)one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O/c1-2/h1H2/i2+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSSNUMVMOOMR-HQMMCQRPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=[18O] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
32.026 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4906-87-0 | |
| Record name | Carbon monoxide-18 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Advanced Preparation Methodologies for Carbon Monoxide 18o
Strategies for Isotopic Enrichment of Oxygen-18 Precursors
The natural abundance of the oxygen-18 (¹⁸O) isotope is approximately 0.2%, making isotopic enrichment a critical first step for the synthesis of ¹⁸O-labeled compounds. alfa-chemistry.com The primary precursor for C¹⁸O synthesis is typically water enriched in ¹⁸O (H₂¹⁸O).
Fractional distillation of water is a widely employed technique for the large-scale enrichment of ¹⁸O. researchgate.netscispace.comdergipark.org.tr This method leverages the slight difference in vapor pressures between H₂¹⁶O and H₂¹⁸O. researchgate.net H₂¹⁶O has a slightly higher vapor pressure and a boiling point of 100°C, while H₂¹⁸O has a boiling point of approximately 100.14°C. semanticscholar.org In a multi-stage distillation column, the lighter H₂¹⁶O tends to vaporize more readily, moving up the column, while the heavier H₂¹⁸O concentrates in the liquid phase at the bottom. Operating the distillation process under vacuum can enhance the separation factor. scispace.comdergipark.org.tr
| Property | H₂¹⁶O | H₂¹⁸O | Significance in Enrichment |
|---|---|---|---|
| Natural Abundance | ~99.76% | ~0.20% | Dictates the necessity for enrichment processes. |
| Boiling Point (at 1 atm) | 100.00°C | ~100.14°C | The small difference allows for separation via fractional distillation. |
| Vapor Pressure | Slightly higher | Slightly lower | Drives the separation efficiency in the distillation column. |
Other methods for ¹⁸O enrichment include chemical exchange reactions and electrolysis, although fractional distillation of water remains a common and economically viable method for producing high-purity H₂¹⁸O. scispace.com The resulting H₂¹⁸O, with isotopic purities often exceeding 98%, serves as the primary starting material for subsequent synthesis steps.
Gas-Phase Synthesis Techniques for C¹⁸O Generation
Gas-phase methods are frequently employed for the direct synthesis of C¹⁸O, often starting from an ¹⁸O-labeled precursor like carbon dioxide (C¹⁸O₂).
Thermal Decomposition and Reduction Pathways
Thermal decomposition of specific ¹⁸O-labeled compounds can yield C¹⁸O. For instance, the heating of metal oxalates (M-C₂O₄) is a known laboratory method for producing carbon monoxide. wikipedia.org This process involves the breakdown of the oxalate (B1200264) into a metal carbonate and carbon monoxide. By preparing an ¹⁸O-labeled metal oxalate, this method can be adapted to produce C¹⁸O.
The decomposition mechanism of oxalates can vary depending on the metal cation and the atmosphere (inert, oxidizing, or reducing). lew.roresearchgate.net For some metals, the decomposition yields the metal oxide along with a mixture of CO and CO₂.
Reaction: M(C₂¹⁸O₄) → M¹⁸O + C¹⁸O + C¹⁸O₂
For other metals, particularly under inert atmospheres, the decomposition can proceed to the metal carbonate and carbon monoxide. researchgate.net
Reaction: Na₂(C₂¹⁸O₄) → Na₂C¹⁸O₃ + C¹⁸O
Careful control of the decomposition temperature and atmosphere is crucial to maximize the yield of C¹⁸O and minimize the formation of C¹⁸O₂.
Carbon Dioxide Reduction Methods Using Coke Particles
A primary gas-phase method for generating carbon monoxide is the reduction of carbon dioxide at high temperatures using a carbon source, such as coke (a high-carbon content fuel). This process is an application of the Boudouard reaction.
Reaction: C¹⁸O₂ + C(coke) ⇌ 2C¹⁸O
In this equilibrium reaction, ¹⁸O-labeled carbon dioxide gas is passed over heated coke particles. At high temperatures (typically above 700°C), the equilibrium shifts towards the formation of carbon monoxide. The efficiency of the conversion is dependent on temperature, pressure, and the surface area of the carbon source. This method allows for the direct conversion of a readily available ¹⁸O-labeled precursor (C¹⁸O₂) into the desired C¹⁸O product. The C¹⁸O₂ precursor itself can be generated by reacting H₂¹⁸O with a carbonate, such as calcium carbonate. alfa-chemistry.com
Liquid-Phase Synthesis Approaches for C¹⁸O Precursors
Liquid-phase reactions offer alternative routes for the synthesis of C¹⁸O, often through the preparation of an intermediate that is subsequently decomposed. A prominent laboratory-scale method is the dehydration of formic acid. wikipedia.orgyoutube.com
To synthesize C¹⁸O, ¹⁸O-labeled formic acid (HC¹⁸O¹⁸OH) is required. This can be prepared through isotopic exchange reactions with H₂¹⁸O. nih.gov The labeled formic acid is then treated with a strong dehydrating agent, such as concentrated sulfuric acid, in the liquid phase. The sulfuric acid catalyzes the removal of a water molecule, yielding pure carbon monoxide. youtube.com
Reaction: HC¹⁸O¹⁸OH --(H₂SO₄)--> H₂¹⁸O + C¹⁸O
This method is advantageous as it can proceed at relatively low temperatures and produces a stream of C¹⁸O that is not in equilibrium with other gases, simplifying purification. mdpi.comresearchgate.netresearchgate.net The reaction can be controlled by the rate of addition of the formic acid to the sulfuric acid.
Purification and Rigorous Isotopic Characterization of Synthesized C¹⁸O
Regardless of the synthesis method, the resulting C¹⁸O gas is typically mixed with unreacted precursors, byproducts (like C¹⁸O₂), and carrier gases. Therefore, purification is a critical step to achieve high chemical and isotopic purity.
Purification:
Cryogenic distillation is a highly effective technique for purifying carbon monoxide on an industrial scale and can be adapted for labeled compounds. nih.govalfa-chemistry.comecoinvent.org This method exploits the differences in boiling points of the components in the gas mixture. The gas stream is cooled to cryogenic temperatures, causing components to liquefy at different stages. For instance, water and carbon dioxide are removed in a pre-treatment step, often using molecular sieves, to prevent freezing and clogging. nih.govcomipolaris.com The gas is then further cooled to separate CO from gases with lower boiling points like nitrogen and hydrogen. nih.govcomipolaris.commarmara.edu.tr
Gas chromatography (GC) is another powerful tool for the purification and analysis of C¹⁸O. cdc.govnih.govgoogle.com In a GC system, the gas mixture is passed through a column containing a stationary phase that interacts differently with each component, leading to their separation. Specialized columns, such as those packed with molecular sieves, can effectively separate CO from other permanent gases. cdc.gov
Isotopic Characterization:
The isotopic composition of the purified C¹⁸O must be rigorously characterized to confirm the enrichment level.
Isotope Ratio Mass Spectrometry (IRMS) is the primary analytical technique for determining the precise isotopic ratios of elements in a sample. scispace.comdergipark.org.tracs.orgnih.gov For C¹⁸O analysis, the gas is introduced into the mass spectrometer, where it is ionized. The resulting ions are accelerated and separated based on their mass-to-charge ratio. The instrument measures the relative abundances of different isotopologues (e.g., ¹²C¹⁸O vs. ¹²C¹⁶O). High-precision IRMS systems can achieve analytical precisions of ±0.4‰ for δ¹⁸O values. acs.orgresearchgate.net
| Technique | Principle | Information Obtained | Typical Precision |
|---|---|---|---|
| Isotope Ratio Mass Spectrometry (IRMS) | Separation of ions based on mass-to-charge ratio. | Precise ¹⁸O/¹⁶O and ¹³C/¹²C isotopic ratios (δ¹⁸O, δ¹³C). | ±0.2‰ for δ¹³C, ±0.4‰ for δ¹⁸O. acs.orgresearchgate.net |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Vibrational frequencies of isotopologues, allowing for identification and relative quantification. | Qualitative and quantitative analysis of isotopic composition. nih.govacs.orgsci-hub.se |
Raman spectroscopy offers a non-destructive method for characterizing C¹⁸O. nih.govacs.orgsci-hub.se The vibrational frequency of the C≡O bond is sensitive to the mass of the oxygen isotope. By analyzing the Raman spectrum, the presence and relative concentration of C¹⁸O can be determined by observing the characteristic frequency shift compared to C¹⁶O. nih.govresearchgate.net
Advanced Analytical and Spectroscopic Characterization of Carbon Monoxide 18o
Mass Spectrometry (MS) Techniques for Precise Isotopic Abundance Determination
Mass spectrometry stands as a cornerstone for the isotopic analysis of Carbon Monoxide (¹⁸O), enabling precise determination of its abundance in various samples.
High-resolution mass spectrometry (HRMS) is instrumental in distinguishing C¹⁸O from other isobaric species. The precise mass-to-charge ratio (m/z) of C¹⁸O allows for its unambiguous identification and quantification, even in complex matrices. The ability of HRMS to resolve minute mass differences is crucial for accurate isotopic analysis. In the context of proteomics, algorithms have been developed to automatically interpret the complex isotopic patterns that arise from ¹⁸O labeling, which includes contributions from unlabeled (¹⁸O(0)), singly labeled (¹⁸O(1)), and doubly labeled (¹⁸O(2)) species, as well as naturally occurring isotopes like ¹³C and ¹⁵N. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for high-precision measurements of isotope ratios. ut.eethermofisher.cnrsc.orgbarc.gov.innctechnologies.it Continuous-flow IRMS (CF-IRMS) has been successfully applied to the analysis of both ¹³C and ¹⁸O in atmospheric carbon monoxide. acs.org This method involves the oxidation of CO to CO₂ using a Schütze reagent, which does not alter the ¹⁸O composition of the original CO, followed by cryogenic trapping and analysis. acs.org This technique can achieve an analytical precision of ±0.4‰ for δ¹⁸O with as little as 5 nL of CO. acs.org
Another advanced IRMS technique is Laser Ablation IRMS (LA-IRMS), which has been developed for the analysis of the oxygen isotope composition of carbon monoxide produced from organic samples. nih.gov This method couples a UV laser platform with an automated cryofocusing unit and an IRMS, achieving an analytical precision of better than 0.4‰. nih.gov
Table 1: Comparison of IRMS Techniques for C¹⁸O Analysis
| Technique | Sample Preparation | Precision (δ¹⁸O) | Sample Size |
| Continuous-Flow IRMS (CF-IRMS) | On-line oxidation of CO to CO₂ | ±0.4‰ | As low as 5 nL of CO |
| Laser Ablation IRMS (LA-IRMS) | Laser ablation of organic material to produce CO | Better than 0.4‰ | Dependent on laser spot size |
This table provides a summary of the key features of CF-IRMS and LA-IRMS for the analysis of Carbon Monoxide (¹⁸O).
Clumped isotope analysis is a specialized field within isotope geochemistry that measures the abundance of molecules containing more than one rare isotope, such as ¹³C¹⁸O. harvard.eduresearchgate.netwikipedia.orgnih.gov The abundance of these "clumped" isotopologues is dependent on the temperature at which the molecule was formed. researchgate.neth-expertise-services.commcgill.caethz.chpsu.edu
This technique, particularly applied to carbonates, serves as a powerful paleothermometer. harvard.eduresearchgate.netwikipedia.orgh-expertise-services.commcgill.caethz.ch The analysis of ¹³C-¹⁸O bonds in carbonate minerals allows for the reconstruction of past temperatures, independent of the bulk isotopic composition of the water from which the carbonates precipitated. harvard.eduresearchgate.netethz.ch The results are typically expressed as Δ₄₇, which represents the deviation of the abundance of mass 47 isotopologues (primarily ¹³C¹⁸O¹⁶O) from a stochastic distribution. researchgate.netwikipedia.org Modern mass spectrometers can achieve a precision of around ±0.002‰ for Δ₄₇ measurements. h-expertise-services.com
Table 2: Applications of Clumped Isotope Analysis of ¹³C¹⁸O
| Application Area | Information Gained |
| Paleoclimatology | Reconstruction of past ocean and continental temperatures. researchgate.netmcgill.ca |
| Geochemistry | Understanding the thermal history of geological formations. h-expertise-services.com |
| Atmospheric Science | Constraining the atmospheric budget and photochemistry of CO₂. researchgate.net |
This table highlights the diverse applications of clumped isotope analysis focusing on the ¹³C¹⁸O isotopologue.
Vibrational Spectroscopy for Molecular Structure and Dynamics of C¹⁸O
Vibrational spectroscopy provides detailed information about the molecular structure and dynamics of C¹⁸O by probing its vibrational energy levels.
Infrared (IR) spectroscopy is a fundamental tool for studying the vibrational transitions of molecules. scribd.comnist.govyoutube.com The substitution of ¹⁶O with ¹⁸O in carbon monoxide results in a shift in its fundamental vibrational frequency due to the change in the reduced mass of the molecule. This isotopic shift can be precisely measured using high-resolution IR spectroscopy, providing a clear signature of C¹⁸O.
The rovibrational spectrum of carbon monoxide, which includes simultaneous changes in vibrational and rotational energy levels, offers a wealth of information. scribd.comwikipedia.orgresearchgate.net Analysis of the P-branch and R-branch in the IR spectrum allows for the determination of molecular constants such as the vibrational frequency, rotational constant, and bond length. scribd.comwikipedia.org The study of ¹²CO, ¹³CO, and C¹⁸O isotopologues has been particularly important in astrophysics for determining the physical conditions and chemical composition of interstellar clouds. arxiv.orgresearchgate.netaanda.orgarxiv.orgchalmers.seaanda.org
Table 3: Vibrational Frequencies of CO Isotopologues
| Isotopologue | Fundamental Vibrational Frequency (cm⁻¹) |
| ¹²C¹⁶O | ~2143 |
| ¹³C¹⁶O | ~2096 |
| ¹²C¹⁸O | ~2092 |
This table presents a comparison of the fundamental vibrational frequencies for different isotopologues of carbon monoxide. The values are approximate and can vary slightly based on experimental conditions.
Raman spectroscopy is another powerful technique for probing the vibrational modes of molecules. nist.gov While the fundamental vibration of a homonuclear diatomic molecule is Raman inactive, the vibration of a heteronuclear molecule like C¹⁸O is Raman active. The Raman spectrum of C¹⁸O provides complementary information to its IR spectrum.
Resonance Raman spectroscopy has been used to study the bonding of carbon monoxide to metal centers in enzymes. researchgate.netnih.govacs.org By using isotopically labeled CO, such as ¹³CO and C¹⁸O, researchers can definitively assign the observed vibrational modes to the C-O stretching and metal-CO stretching and bending vibrations. nih.gov The isotopic shifts observed in the Raman spectra provide crucial evidence for identifying the specific atom to which the carbon monoxide is bound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in C¹⁸O Systems
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the electronic and structural environment of atomic nuclei. While the ¹⁸O nucleus itself is not directly observable by conventional NMR due to its quadrupolar nature and low natural abundance, its presence significantly influences the NMR spectra of neighboring nuclei, such as ¹³C. This phenomenon, known as the ¹⁸O isotope effect or isotope-induced shift, provides valuable insights into molecular structure and bonding, particularly in systems containing carbon monoxide (¹⁸O).
The primary application of ¹⁸O labeling in NMR studies of carbon monoxide systems is the observation of isotope shifts on the ¹³C chemical shifts. When a ¹⁶O atom in a carbonyl group is substituted with an ¹⁸O atom, the resonance of the directly bonded ¹³C nucleus typically shifts to a slightly higher field (a lower ppm value). researchgate.netnih.govrsc.org This upfield shift, denoted as ¹Δ¹³C(¹⁸O/¹⁶O), arises from the mass-dependent changes in the vibrational energy levels of the C-O bond. The heavier C-¹⁸O bond has a lower zero-point vibrational energy than the C-¹⁶O bond, leading to a slightly shorter average bond length and increased shielding of the ¹³C nucleus.
This ¹⁸O isotope effect has been extensively used in the characterization of metal-carbonyl complexes. In these systems, the magnitude of the ¹Δ¹³C(¹⁸O/¹⁶O) shift is sensitive to the nature of the metal-carbon bond and the degree of π-back-bonding from the metal's d-orbitals to the π* orbitals of the CO ligand. researchgate.net Studies on hemoprotein model compounds have shown a correlation between the C-O vibrational frequencies observed in infrared spectroscopy, the ¹³C chemical shifts, and the ¹⁸O isotope effects on ¹³C shieldings. researchgate.net For instance, factors that increase the Fe-C π-back-bonding weaken the C-O bond, which is reflected in these NMR parameters.
The ability to resolve the ¹³C-¹⁶O and ¹³C-¹⁸O signals allows for detailed mechanistic studies. By using doubly labeled precursors like [¹³C, ¹⁸O₂]-acetate or by introducing ¹⁸O₂ gas, researchers can trace the origin and fate of oxygen atoms in biosynthetic pathways and enzymatic reactions. nih.govrsc.org For example, this technique was employed to elucidate the mechanism of asparaginase (B612624) from Escherichia coli by following the oxygen exchange reactions between water and aspartic acid. nih.gov
Table 1: Representative ¹⁸O-Isotope Shifts on ¹³C Chemical Shifts in Carbonyl Systems
| Compound Type | System Studied | ¹Δ¹³C(¹⁸O/¹⁶O) (ppb) | Reference |
|---|---|---|---|
| Metal-Carbonyl Complex | Heme Model Compounds | 16 - 20 | researchgate.net |
| Amino Acid | L-Aspartic Acid | ~25 | nih.gov |
| Natural Product | Asteltoxin Biosynthesis | Varies by position | rsc.org |
Note: The isotope shift is typically measured in parts per billion (ppb) and represents the difference in chemical shift between the ¹³C nucleus bonded to ¹⁶O and the same nucleus bonded to ¹⁸O.
Gas Chromatography-Mass Spectrometry (GC-MS) for C¹⁸O Tracing and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile compounds. Its application to carbon monoxide (¹⁸O) allows for precise tracing and measurement of this specific isotopologue in various gaseous mixtures and biological samples. curml.chdoi.orgnih.gov The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry.
In a typical GC-MS analysis of C¹⁸O, the first step involves separating CO from other gases in the sample. This is commonly achieved using a capillary column packed with a molecular sieve or a porous polymer like Carboxen. doi.orgsemanticscholar.orgbme.hu These stationary phases can effectively separate permanent gases like oxygen, nitrogen, and carbon monoxide at specific column temperatures. bme.hu The separated gases then elute from the column at characteristic retention times and enter the mass spectrometer.
Once inside the mass spectrometer, the eluted molecules are ionized, most commonly by electron impact (EI). This process generates positively charged ions (molecular ions) and various fragment ions, which are then separated based on their mass-to-charge ratio (m/z). For carbon monoxide, the primary ion observed is the molecular ion. The key to tracing C¹⁸O is the mass difference between it and the more abundant C¹⁶O.
The mass spectrometer can easily distinguish between the different isotopologues of carbon monoxide based on their distinct molecular weights:
¹²C¹⁶O has a nominal mass of 28 u.
¹³C¹⁶O and ¹²C¹⁷O have a nominal mass of 29 u.
¹²C¹⁸O and ¹³C¹⁷O have a nominal mass of 30 u.
¹³C¹⁸O has a nominal mass of 31 u.
To enhance sensitivity and specificity for C¹⁸O, analysts often use Selected Ion Monitoring (SIM) mode. bme.hu In SIM mode, the mass spectrometer is set to detect only specific m/z values corresponding to the isotopologues of interest (e.g., m/z 28 and m/z 30). This approach significantly improves the signal-to-noise ratio compared to scanning the entire mass range, allowing for the quantification of very low concentrations of C¹⁸O. bme.hu
GC-MS methods have been validated for the quantification of total blood CO, often by releasing the gas from carboxyhemoglobin in a sealed vial (headspace analysis) before injection into the GC. curml.chnih.govsemanticscholar.orgresearchgate.net The same principle is directly applicable for quantifying the C¹⁸O/C¹⁶O ratio in such samples, making it an invaluable tool for metabolic studies, environmental tracing, and clinical diagnostics where isotopic labeling is employed. The accuracy of these measurements is critical, and different types of mass spectrometers (e.g., quadrupole, time-of-flight) offer varying levels of precision and accuracy for isotopologue analysis. nih.gov
Table 2: Key Mass-to-Charge (m/z) Ratios for Carbon Monoxide Isotopologues in Mass Spectrometry
| Isotopologue | Component Atoms | Nominal Mass (u) | Target m/z for SIM |
|---|---|---|---|
| Carbon monoxide-¹⁶O | ¹²C, ¹⁶O | 28 | 28 |
| Carbon monoxide-¹⁷O | ¹²C, ¹⁷O | 29 | 29 |
| Carbon monoxide-¹⁸O | ¹²C, ¹⁸O | 30 | 30 |
| Carbon monoxide-¹³C, ¹⁸O | ¹³C, ¹⁸O | 31 | 31 |
Applications of Carbon Monoxide 18o in Mechanistic Chemical Research
Elucidation of Complex Reaction Mechanisms via Isotopic Labeling
The primary application of Carbon monoxide (¹⁸O) is in the elucidation of complex reaction mechanisms. Isotopic labeling acts as a molecular tag, allowing researchers to follow the fate of specific atoms throughout a multi-step reaction sequence, providing direct evidence for proposed mechanistic pathways that would otherwise be speculative.
Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are fundamental processes in organic synthesis. Palladium-catalyzed carbonylations are particularly prevalent for creating valuable compounds like esters, amides, and ketones. umb.edunih.gov The mechanism of these reactions typically involves several key steps: oxidative addition, CO insertion into a metal-carbon bond, and reductive elimination. wikipedia.orgnih.gov
Using C¹⁸O is critical for confirming the origin of the oxygen atom in the final carbonyl-containing product and for studying the dynamics of CO insertion. For instance, in the palladium-catalyzed alkoxycarbonylation of an aryl halide (Ar-X) with an alcohol (R-OH), the proposed mechanism involves the formation of an acyl-palladium intermediate (Ar-C(O)-Pd-L). When C¹⁸O is used, the ¹⁸O label is expected to be exclusively incorporated into the carbonyl group of the resulting ester product (Ar-C(¹⁸O)-OR).
Table 1: Expected Isotopic Distribution in a Palladium-Catalyzed Alkoxycarbonylation Reaction Using C¹⁸O
| Reactants | Key Intermediate | Expected Product | Isotopic Label Location |
|---|
This table illustrates the theoretical pathway of the ¹⁸O label, confirming that the CO gas is the direct source of the carbonyl group.
By analyzing the product mixture with mass spectrometry, researchers can confirm that the heavy isotope is retained, providing direct evidence for the CO insertion step and ruling out alternative mechanisms where the carbonyl oxygen might originate from the alcohol or trace water.
Isotopic labeling with C¹⁸O is instrumental in unraveling the mechanisms of oxidation-reduction reactions, such as the catalytic oxidation of CO to CO₂ and the water-gas shift reaction (WGSR: CO + H₂O ⇌ CO₂ + H₂). libretexts.orgwikipedia.org These studies help determine whether the oxygen atom in the product CO₂ originates from the CO molecule itself, from a co-reagent like water, or from the catalyst lattice—a key distinction between different catalytic mechanisms. libretexts.orgwikipedia.org
For example, in the study of CO oxidation over metal oxide catalysts, two primary mechanisms are often considered: the Langmuir-Hinshelwood mechanism, where adsorbed CO reacts with adsorbed oxygen, and the Mars-van Krevelen mechanism, where adsorbed CO reacts with an oxygen atom from the catalyst's lattice, which is subsequently replenished by gas-phase O₂. vt.edu
If a reaction is performed with C¹⁸O and unlabeled O₂, the detection of C¹⁸O¹⁶O in the products would support a Mars-van Krevelen mechanism, indicating that one oxygen atom came from the labeled carbon monoxide and the other from the catalyst lattice (¹⁶O). Conversely, the exclusive formation of C¹⁸O₂ would suggest that the second oxygen atom comes from the labeled gas phase reactant, though this is less common. More frequently, experiments are conducted with C¹⁶O and ¹⁸O₂ or H₂¹⁸O. For instance, in studies of the WGSR on a Pt/TiO₂ catalyst, the use of H₂¹⁸O revealed that the oxygen atom in the CO₂ product came primarily from water, supporting an associative mechanism involving a carboxyl intermediate formed on the catalyst surface. researchgate.net
In organometallic and coordination chemistry, carbon monoxide is a ubiquitous ligand. The process by which a CO ligand detaches from a metal center and is replaced by another is known as ligand exchange. Understanding the mechanism of this exchange—whether it is associative (the incoming ligand binds before the old one leaves) or dissociative (the old ligand leaves first, creating a vacant site)—is crucial for controlling catalytic cycles.
C¹⁸O, in conjunction with Fourier-transform infrared (FTIR) spectroscopy, provides a direct method for monitoring these exchange reactions. The stretching frequency of the C-O bond is sensitive to the isotope's mass. The C-¹⁶O bond typically exhibits a strong absorption band in the region of 1850-2150 cm⁻¹ in metal carbonyl complexes. researchgate.netrsc.org When C¹⁸O is introduced, a new band appears at a lower frequency (shifted by approximately 40-50 cm⁻¹) due to the heavier mass of the ¹⁸O isotope.
By monitoring the disappearance of the M-C¹⁶O band and the appearance of the M-C¹⁸O band over time, the rate of ligand exchange can be determined. For example, studies on rhodium carbonyl complexes under hydroformylation conditions use in-situ FTIR to observe the behavior of various carbonyl species. researchgate.netrsc.org Introducing C¹⁸O into such a system would allow for the precise measurement of the exchange kinetics between free and coordinated CO, providing insight into the stability and reactivity of catalytic intermediates. nih.govwatsonlaserlab.com
Characterization of Catalytic Cycles and Active Sites on Solid Surfaces
Beyond homogeneous reactions, C¹⁸O is a vital probe for investigating reactions occurring on the surfaces of heterogeneous catalysts. It allows for the differentiation of various active sites and the detailed mapping of catalytic cycles.
In heterogeneous catalysis, reactions occur at specific locations on the catalyst surface known as active sites. nih.gov The geometry and electronic properties of these sites dictate the catalyst's activity and selectivity. Adsorbing CO onto a catalyst surface and observing its properties with techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a standard method for catalyst characterization. researchgate.net
The use of C¹⁸O is particularly valuable in these studies. The vibrational frequency of an adsorbed CO molecule is highly sensitive to the nature of the site it binds to (e.g., top, bridge, or hollow sites on a metal nanoparticle) and the oxidation state of the metal atom. nih.govresearchgate.net However, at high surface coverages, dipole-dipole coupling between adjacent adsorbed CO molecules can complicate the spectra, making it difficult to distinguish between different sites.
By using a mixture of C¹⁶O and C¹⁸O, this coupling effect can be minimized. The different vibrational frequencies of the two isotopes prevent them from coupling, resulting in sharper, more easily interpretable spectra. This allows for a more accurate quantification of different types of active sites on the surface of catalysts like Pt/TiO₂ or supported rhodium clusters. researchgate.netnih.govsci-hub.se
Table 2: Typical Infrared Stretching Frequencies (cm⁻¹) for C¹⁶O and C¹⁸O Adsorbed on Platinum Metal Sites
| Adsorption Site | Typical ν(C¹⁶O) (cm⁻¹) | Expected ν(C¹⁸O) (cm⁻¹) |
|---|---|---|
| Linear (On-top) Pt¹⁺-CO | ~2120-2170 | ~2070-2120 |
| Linear (On-top) Pt⁰-CO | ~2040-2090 | ~1990-2040 |
Data compiled from typical values reported in surface science and catalysis literature. The exact frequency depends on factors like support and particle size. The shift to lower frequency for C¹⁸O is a direct consequence of the increased reduced mass of the C=O oscillator.
Furthermore, C¹⁸O can be used to study reactions between adsorbed species and the catalyst support. For example, when C¹⁸O is adsorbed on an oxide support like CeO₂ or TiO₂, the formation of C¹⁶O¹⁸O in the gas phase upon heating provides direct evidence of oxygen exchange with the oxide lattice, a key step in the Mars-van Krevelen mechanism for CO oxidation. vt.edu
In homogeneous catalysis, the entire catalytic cycle occurs with the catalyst dissolved in the liquid phase. Tracing the path of atoms is essential for validating proposed mechanisms. The homogeneous water-gas shift reaction is a prime example where C¹⁸O can provide critical mechanistic information.
One proposed mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on a metal-coordinated carbonyl ligand to form a hydroxycarbonyl (B1239141) intermediate (M-C(O)OH). youtube.com This intermediate then decomposes to release CO₂ and a metal-hydride species.
If this reaction is carried out using a metal carbonyl complex, C¹⁸O, and unlabeled water (H₂¹⁶O), the ¹⁸O label should remain in the CO₂ produced (as C¹⁸O¹⁶O). This is because one oxygen atom comes from the labeled carbon monoxide and the other from the hydroxide ion.
Reaction Scheme: Tracing ¹⁸O in the Homogeneous WGSR
Ligand Coordination: [M]-C¹⁶O + C¹⁸O ⇌ [M]-C¹⁸O + C¹⁶O
Nucleophilic Attack: [M]-C¹⁸O + ¹⁶OH⁻ → [M-C(¹⁸O)¹⁶OH]⁻
Decarboxylation: [M-C(¹⁸O)¹⁶OH]⁻ → [M-H]⁻ + C¹⁸O¹⁶O
Observing the formation of doubly labeled carbon dioxide via mass spectrometry would provide strong evidence for this pathway and the existence of the transient hydroxycarbonyl intermediate. This type of experiment is crucial for distinguishing between this mechanism and others that might not involve direct attack on the CO ligand.
Kinetic Isotope Effects (KIE) in C¹⁸O-Involving Chemical Transformations
The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The KIE is a powerful tool in mechanistic chemistry, providing insights into reaction pathways and the nature of transition states. In reactions involving carbon monoxide, the use of its ¹⁸O-labeled isotopologue, C¹⁸O, allows for the determination of ¹⁸O KIEs, which can elucidate the bonding changes involving the oxygen atom during the rate-determining step.
Primary and Secondary Isotope Effects
Kinetic isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For reactions involving C¹⁸O, a primary ¹⁸O KIE would be expected if the carbon-oxygen bond undergoes significant changes, such as cleavage or formation, in the transition state of the rate-limiting step. The magnitude of the primary KIE is related to the change in the vibrational frequency of the C-O bond between the ground state and the transition state.
A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are typically smaller than primary KIEs and are attributed to changes in the vibrational environment of the isotopic atom between the reactant and the transition state. In the context of C¹⁸O, a secondary ¹⁸O KIE might be observed if, for example, the carbon monoxide molecule is coordinated to a metal center and the coordination strength changes during the rate-determining step, even if the C-O bond itself is not broken.
Research into the catalytic oxidation of carbon monoxide over silver wool has provided data on the related ¹³C kinetic isotope effect, which can offer analogous insights into the bonding changes of the carbon atom. While not a direct measurement of the ¹⁸O KIE, the principles are similar. The study determined the temperature dependence of the ¹³C KIE, highlighting how such measurements can be used to probe transition state geometries. acs.org
In the Fischer-Tropsch synthesis, a process that converts carbon monoxide and hydrogen into liquid hydrocarbons, H₂/D₂ isotope effect studies have been conducted on iron and cobalt catalysts. acs.org These studies revealed inverse KIEs for the formation of C₅+ hydrocarbons and CO₂ via the water-gas shift pathway, suggesting thermodynamic effects related to the adsorption of H₂ and D₂. acs.org While these studies focus on hydrogen isotopes, they underscore the utility of KIEs in dissecting the complex mechanisms of CO transformations. For instance, the primary formation of CO₂ through the scavenging of oxygen atoms by co-adsorbed CO showed no H₂/D₂ isotope effect. acs.org
The following table summarizes the H₂/D₂ kinetic isotope effects observed in Fischer-Tropsch synthesis on an iron-based catalyst, illustrating the type of data that can be obtained from such studies.
| Product | Kinetic Isotope Effect (rH/rD) |
|---|---|
| C₅+ Hydrocarbons | 0.53 |
| Methane (B114726) | 0.74 |
Data extrapolated to zero CO conversion to avoid reactant depletion or water inhibition effects on an Fe-Zn-K-Cu catalyst at 508 K and 2.14 MPa. acs.org
Temperature Dependence of C¹⁸O Kinetic Isotope Effects
The temperature dependence of the kinetic isotope effect provides valuable information about the nature of the transition state and can help to distinguish between different reaction mechanisms. According to transition state theory, the KIE is dependent on the vibrational frequencies of the isotopic molecules in the ground state and at the transition state. As temperature changes, the population of vibrational energy levels changes, which in turn affects the observed reaction rates and the resulting KIE.
A significant temperature dependence of the KIE is often indicative of a substantial contribution from the zero-point energy differences between the isotopic reactants. Conversely, a temperature-independent KIE can sometimes suggest the involvement of quantum mechanical tunneling, particularly for hydrogen isotopes.
In the context of CO oxidation over a silver catalyst, the ¹³C kinetic isotope effect was found to be temperature-dependent. acs.org The experimental data were fitted to the following equation:
100 ln(k₁₂/k₁₃) = (3.398 − 630/T) ± 0.083
where k₁₂ and k₁₃ are the rate constants for the reactions of ¹²CO and ¹³CO, respectively, and T is the temperature in Kelvin. This equation demonstrates an inverse relationship between the magnitude of the KIE and temperature, which is the expected behavior in the absence of tunneling.
The following interactive table allows for the calculation of the ¹³C KIE for the oxidation of CO on a silver catalyst at different temperatures based on the experimentally derived equation.
Calculated ¹³C KIE (k₁₂/k₁₃):
While this data pertains to ¹³C, it serves as a valuable model for the type of information that can be gleaned from studying the temperature dependence of ¹⁸O KIEs in C¹⁸O-involving transformations. Such studies are crucial for building a comprehensive understanding of the reaction mechanisms at a molecular level.
Carbon Monoxide 18o As a Tracer in Environmental and Atmospheric Chemistry
Atmospheric Transport and Transformation Processes of C¹⁸O
Carbon monoxide enriched with the heavy oxygen isotope, Carbon-18 (C¹⁸O), serves as a valuable tracer for understanding the transport and chemical transformations of carbon monoxide (CO) in the atmosphere. The atmospheric journey of C¹⁸O is primarily governed by its reaction with the hydroxyl radical (OH), which is the main sink for atmospheric CO. This reaction exhibits a significant kinetic isotope effect (KIE), where the rate of reaction differs for molecules containing different isotopes.
The reaction between CO and OH radicals is the most critical removal mechanism for atmospheric CO, dictating its atmospheric lifetime of about two months. This reaction displays unusual and varied isotopic fractionation for the singly substituted isotopologues ¹³CO, C¹⁷O, and C¹⁸O. Specifically, the reaction involving C¹⁸O shows an inverse mass-dependent KIE. This means that C¹⁸O reacts faster with OH than the more common ¹²C¹⁶O. This inverse KIE results in a relative depletion of ¹³C¹⁸O in the remaining CO pool in the atmosphere. The faster reaction rate of C¹⁸O with OH influences its atmospheric residence time and its distribution, making it a sensitive indicator of atmospheric oxidative capacity.
Due to its relatively long lifetime, CO, including its isotopologue C¹⁸O, is an excellent tracer for long-range atmospheric transport. By measuring the isotopic composition of CO at different locations, scientists can track the movement of air masses and understand the dispersion of pollutants over vast distances. The distinct isotopic signature of C¹⁸O, influenced by both its sources and its reaction with OH, provides an additional layer of information for these transport studies. The analysis of C¹⁸O in air samples helps to integrate the effects of atmospheric chemical processes over large spatial and temporal scales.
Biogeochemical Cycling of Carbon Monoxide Isotopologues in Natural Systems
The biogeochemical cycle of carbon monoxide involves a complex interplay of sources and sinks in various natural systems, including soils, oceans, and the biosphere. The isotopic composition of CO, particularly the abundance of C¹⁸O, is influenced by these processes, providing insights into the underlying mechanisms.
In terrestrial environments, soils can act as both a source and a sink for atmospheric CO. The production of CO in soils can occur through the abiotic degradation of soil organic matter, while microbial uptake is a significant sink. During microbial consumption, isotopic fractionation occurs, where microorganisms may preferentially consume the lighter isotopologues of CO. This process would lead to an enrichment of C¹⁸O in the residual soil gas and in the CO that diffuses back into the atmosphere. The extent of this fractionation can depend on various factors, including the microbial community composition, soil temperature, and moisture content.
The oceans are another crucial component of the global CO cycle, acting as a net source to the atmosphere. The primary production mechanism for CO in the ocean is the photochemical degradation of colored dissolved organic matter (CDOM). Bacterial consumption is the main sink for oceanic CO. The relative rates of these production and consumption processes determine the concentration of CO in surface waters and its flux to the atmosphere. Isotopic studies of C¹⁸O in the marine environment can help to elucidate the specific pathways of CO formation and removal. For instance, the isotopic signature of CO produced photochemically may differ from that produced by other biological processes, allowing for a better understanding of the marine carbon cycle. The exchange of C¹⁸O between the ocean and atmosphere is a key flux that influences the global isotopic budget of atmospheric CO.
Source Apportionment of Atmospheric CO Emissions Using Isotopic Signatures
The distinct isotopic signatures of carbon monoxide from different sources provide a powerful tool for source apportionment studies, allowing researchers to quantify the contributions of various emission sources to the atmospheric CO budget. The isotopic composition of CO, including the δ¹⁸O value, varies depending on the formation process and the source materials.
Major sources of atmospheric CO include the incomplete combustion of fossil fuels, biomass burning, and the atmospheric oxidation of methane (B114726) (CH₄) and other volatile organic compounds (VOCs). Each of these sources imparts a characteristic isotopic fingerprint on the CO produced. For example, CO from fossil fuel combustion tends to have a different δ¹⁸O signature compared to CO from biomass burning. Similarly, CO produced from the oxidation of methane has a distinct isotopic composition.
By measuring the δ¹⁸O of atmospheric CO and knowing the isotopic signatures of the primary sources, scientists can use mixing models to determine the relative importance of each source in a given air mass. This information is crucial for developing effective air quality management strategies and for understanding the impact of different emission sectors on atmospheric composition.
Below is a table summarizing the typical δ¹⁸O values for major atmospheric CO sources.
| Source | δ¹⁸O (‰ vs. VSMOW) |
| Fossil Fuel Combustion | 17.7 ± 1.1 |
| Biomass Burning | Variable, generally enriched |
| Methane (CH₄) Oxidation | Depleted relative to other sources |
| VOC Oxidation | 3.6 ± 1.2 |
Note: VSMOW stands for Vienna Standard Mean Ocean Water.
These values can be used in atmospheric models to trace the origins of CO pollution and to refine emission inventories.
Paleoclimate Reconstruction Studies Utilizing C¹⁸O Isotope Ratios
Ice cores from polar regions and high-altitude glaciers serve as natural archives of past atmospheric composition. Air bubbles trapped within the ice preserve ancient air, allowing scientists to reconstruct historical concentrations of greenhouse gases and other trace gases, including carbon monoxide. The isotopic composition of this trapped CO, including the C¹⁸O/¹⁶O ratio, offers potential insights into past climate and atmospheric chemistry.
The analysis of C¹⁸O in ice cores can provide information about changes in the sources and sinks of atmospheric CO over time. For example, shifts in the δ¹⁸O of atmospheric CO could indicate changes in the relative importance of biomass burning versus fossil fuel combustion in the past. Reconstructions of past CO concentrations and their isotopic composition are crucial for evaluating climate-chemistry models and for understanding the atmospheric response to past environmental changes.
While the primary application of δ¹⁸O in paleoclimatology has been in the analysis of water isotopes in ice to reconstruct past temperatures, the study of δ¹⁸O in trace gases like CO is an emerging field. The interpretation of the C¹⁸O record from ice cores is complex, as it can be influenced by in-situ production within the ice and by fractionation processes during air trapping in the firn. However, careful analysis of multiple ice cores can help to overcome these challenges and provide a more robust reconstruction of past atmospheric CO history.
The combination of CO concentration data with its isotopic composition (including δ¹³C and δ¹⁸O) from ice cores provides a more comprehensive picture of the past global CO budget and its drivers. This information is valuable for understanding natural climate variability and for placing current anthropogenic impacts on the atmosphere into a long-term context.
Applications of Carbon Monoxide 18o in Biochemical and Biological System Studies Non Clinical Focus
Enzymatic Pathways Involving Carbon Monoxide Metabolism and Exchange
Stable isotopes like ¹⁸O are invaluable for deciphering the step-by-step mechanisms of enzyme-catalyzed reactions. By replacing the common ¹⁶O with ¹⁸O in carbon monoxide, scientists can track the fate of the oxygen atom through substrate binding, intermediate formation, and product release, providing direct evidence for proposed catalytic cycles.
Carbon Monoxide Dehydrogenase Mechanism Elucidation
Carbon monoxide dehydrogenase (CODH) is a key enzyme in the global carbon cycle, catalyzing the reversible oxidation of carbon monoxide to carbon dioxide (CO + H₂O ⇌ CO₂ + 2e⁻ + 2H⁺) escholarship.org. These enzymes are crucial for the metabolism of various prokaryotes, including acetogens and methanogens escholarship.org. Isotopic labeling studies, particularly with ¹⁸O and ¹³C, have been instrumental in understanding the intricate mechanism of CODH.
The enzyme contains a complex nickel-iron-sulfur cluster at its active site, known as the C-cluster, where the CO oxidation takes place nih.gov. Isotope exchange studies using H₂¹⁸O have been critical in demonstrating the source of the oxygen atom in the product, CO₂. Early mechanistic proposals were tested using these methods. For instance, ¹³C NMR studies have demonstrated a CODH-catalyzed steady-state exchange reaction between CO and CO₂ in the absence of external electron acceptors nih.gov. This exchange reaction provides strong evidence for a CO₂ binding site and an internal proton transfer network within the enzyme nih.gov.
By incubating the enzyme with C¹⁸O and unlabeled water, researchers can analyze the isotopic composition of the resulting CO₂. The incorporation of ¹⁶O from water into the CO₂ product confirms that a water molecule is the source of the oxygen atom in the oxidation reaction. Conversely, experiments with ¹⁶CO and H₂¹⁸O show the incorporation of ¹⁸O into the CO₂. These isotopic exchange reactions, followed by mass spectrometry or isotope ratio mass spectrometry, have provided definitive evidence for the proposed "ping-pong" mechanism of CO oxidation nih.govgoogle.com. This mechanism involves the binding of CO to the reduced C-cluster, followed by a nucleophilic attack from a metal-bound hydroxyl group derived from water, leading to the formation of a carboxyl intermediate before the release of CO₂ google.com.
Table 1: Isotopic Labeling Studies in Elucidating CODH Mechanism
| Isotopic Label | Substrate(s) | Product Analyzed | Key Finding |
| H₂¹⁸O | CO, H₂¹⁸O | CO₂ | Confirmed water as the source of the oxygen atom in CO₂. |
| ¹³CO | ¹³CO, CO₂ | ¹³CO, ¹³CO₂ | Demonstrated a steady-state exchange reaction, indicating a CO₂ binding site. nih.gov |
| C¹⁸O | C¹⁸O, H₂O | CO₂ | Elucidated the nucleophilic attack by a water-derived hydroxyl group. |
Heme Oxygenase Pathway Studies (excluding clinical context)
Heme oxygenase (HO) is a critical enzyme responsible for the degradation of heme, a process that yields biliverdin (B22007), free iron, and carbon monoxide nih.govmdpi.comohsu.edu. This pathway is a primary endogenous source of CO, which acts as a gaseous signaling molecule in various physiological processes. The use of ¹⁸O labeling has been fundamental in unraveling the mechanism of this complex oxidative cleavage.
Pioneering studies utilized molecular oxygen doubly labeled with the heavy isotope (¹⁸O₂) to trace the origin of the oxygen atoms incorporated into the products of the HO-catalyzed reaction. When heme is degraded by a reconstituted heme oxygenase system in an atmosphere containing ¹⁸O₂, mass spectrometric analysis of the resulting bilirubin (B190676) (the reduced product of biliverdin) and carbon monoxide revealed the incorporation of ¹⁸O nih.govescholarship.org.
Specifically, these experiments demonstrated that one atom of ¹⁸O is incorporated into the carbon monoxide, while the other is found in the newly formed lactam oxygen atoms of the biliverdin (and subsequently bilirubin) nih.govescholarship.org. Furthermore, studies using a mixture of ¹⁶O₂ and ¹⁸O₂ showed that the two oxygen atoms incorporated into the bile pigment are derived from two different oxygen molecules escholarship.org. This finding was crucial in establishing a "two-molecule mechanism" and ruled out intermediates that would necessitate the incorporation of both atoms from a single O₂ molecule nih.govescholarship.org. Additionally, experiments conducted in H₂¹⁸O showed no incorporation of the isotope into the products, confirming that molecular oxygen, not water, is the source of the oxygen atoms escholarship.org.
Table 2: Summary of ¹⁸O Labeling Studies in the Heme Oxygenase Pathway
| Labeled Species | Experimental Condition | Product Analyzed | Isotopic Result | Mechanistic Implication |
| ¹⁸O₂ | Incubation with heme oxygenase system | Bilirubin, Carbon Monoxide | Incorporation of ¹⁸O into both products. nih.govescholarship.org | Molecular oxygen is the source of oxygen atoms in the products. |
| Mixture of ¹⁶O₂ and ¹⁸O₂ | Incubation with heme oxygenase system | Bilirubin | Oxygen atoms in bilirubin derive from different O₂ molecules. escholarship.org | Supports a two-molecule mechanism. |
| H₂¹⁸O | Incubation with heme oxygenase system | Bilirubin, Carbon Monoxide | No incorporation of ¹⁸O. escholarship.org | Water is not the source of oxygen atoms in the products. |
Tracer Studies in Microbial Metabolism and Fermentation Processes
Carbon monoxide (¹⁸O) serves as a valuable tracer for investigating the intricate metabolic networks of microorganisms, particularly those capable of utilizing C1 compounds. In anaerobic environments, a diverse range of microbes can use CO as a source of carbon and energy nih.gov. The use of isotopically labeled CO allows researchers to follow its assimilation into various metabolic intermediates and end products, thereby mapping out novel or poorly understood biochemical pathways.
For instance, in the study of acetogenic bacteria like Clostridium ljungdahlii, which can produce ethanol (B145695) from synthesis gas (a mixture of CO, CO₂, and H₂), labeled CO is essential. While a study utilized ¹³C-labeled CO to trace its uptake and conversion to ethanol, the same principle applies to C¹⁸O for tracking the fate of the oxygen atom nih.gov. By supplying C¹⁸O to a microbial culture and analyzing the isotopic composition of the products and biomass over time, researchers can quantify the extent to which CO is utilized as a carbon and oxygen source. This is particularly important in fermentation processes where multiple carbon sources might be present nih.gov.
The analysis, typically performed using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS), can reveal the distribution of ¹⁸O in metabolites such as organic acids, alcohols, and amino acids. This information helps to:
Confirm the direct incorporation of CO into biosynthetic pathways.
Distinguish between different metabolic routes for CO utilization.
Assess the efficiency of carbon and oxygen fixation from CO under various growth conditions.
For example, observing ¹⁸O in the carboxyl group of acetate (B1210297) produced during acetogenesis would provide direct evidence of the carbonyl branch of the Wood-Ljungdahl pathway. Similarly, the absence or presence of ¹⁸O in other cellular components can elucidate the interconnectivity of metabolic pathways. While the use of ¹³C is more common for tracing carbon backbones, C¹⁸O provides unique insights into the fate of oxygen atoms, which is crucial for understanding oxidation-reduction reactions central to microbial metabolism.
Investigation of Photosynthetic and Respiratory Pathways in Plants Utilizing C¹⁸O
The study of photosynthesis and respiration in plants has been significantly advanced by the use of stable isotopes. While H₂¹⁸O has been used to trace the oxygen evolution during photosynthesis, labeled carbon dioxide (C¹⁸O₂) and carbon monoxide (C¹⁸O) are powerful tools for dissecting the complex interplay between carbon fixation, photorespiration, and mitochondrial respiration.
The measurement of photosynthetic C¹⁸O¹⁶O discrimination (Δ¹⁸O) has emerged as a key method for determining mesophyll conductance (gₘ), a crucial factor that can limit the rate of photosynthesis in both C₃ and C₄ plants nih.gov. This technique relies on the differential diffusion and enzymatic fractionation of C¹⁸O¹⁶O versus C¹⁶O₂. By introducing air with a known C¹⁸O¹⁶O composition to a leaf and measuring the isotopic composition of the respired CO₂, researchers can calculate the degree of isotopic exchange with water in the mesophyll cells, which is influenced by the activity of carbonic anhydrase. This allows for the simultaneous estimation of both mesophyll conductance and the extent of oxygen isotope exchange nih.gov.
Furthermore, isotope ratio mass spectrometry can be used to analyze the ¹⁸O content of various plant tissues and metabolites after exposure to C¹⁸O₂. This can provide insights into:
The allocation of recently fixed carbon to different metabolic pools.
The rates of carbon turnover in various compounds.
The interaction between photosynthetic and respiratory pathways.
For example, a study on saguaro cacti utilized the natural abundance of carbon and oxygen isotopes in their spines to reconstruct past climate conditions and photosynthetic activity, demonstrating the utility of oxygen isotope analysis in understanding plant physiological responses to the environment wikipedia.org. While not a direct tracer study with C¹⁸O, it highlights the principle of using oxygen isotopes to probe photosynthetic history.
Protein-Ligand Binding Dynamics and Conformational Changes Studied with C¹⁸O Labels
Understanding the dynamic interplay between a protein and its ligand is fundamental to comprehending biological function. Isotopic labeling of a ligand, such as using C¹⁸O, provides a subtle yet powerful probe for investigating these interactions without significantly altering the ligand's chemical properties. Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) and Raman spectroscopy, are well-suited to exploit this isotopic substitution.
The C≡O bond in carbon monoxide has a characteristic vibrational frequency wikipedia.org. When CO binds to the heme iron of a protein like myoglobin (B1173299) or cytochrome P450, this frequency shifts depending on the local environment of the binding site. By substituting ¹⁶O with ¹⁸O, the frequency of the C≡O stretching mode undergoes a predictable isotopic shift to a lower frequency due to the increased reduced mass of the oscillator. This isotopically shifted peak is readily distinguishable in the vibrational spectrum.
This C¹⁸O labeling strategy can be used to:
Confirm Ligand Binding: The appearance of the isotopically shifted peak confirms that the labeled CO is indeed bound to the protein.
Probe the Ligand's Environment: The precise frequency of the C-¹⁸O stretch is sensitive to factors such as the polarity of the binding pocket, hydrogen bonding interactions, and the electronic state of the heme iron. Changes in this frequency upon protein mutation or interaction with other molecules can report on alterations in the ligand's immediate surroundings.
Monitor Conformational Changes: If a protein undergoes a conformational change that affects the ligand binding pocket, the C-¹⁸O vibrational frequency may be altered. This allows researchers to use the C¹⁸O label as a reporter to track ligand-induced or allosterically-induced conformational transitions in real-time.
For example, time-resolved infrared difference spectroscopy can be employed to monitor the vibrational spectrum of C¹⁸O bound to a protein following a perturbation, such as a laser flash to induce a reaction or a rapid mixing event. The resulting spectral changes provide kinetic and structural information about the protein's dynamic response. This approach provides a high-resolution window into the subtle structural rearrangements that govern protein function, all made possible by the precise spectral signature of the C¹⁸O label.
Theoretical and Computational Investigations of Carbon Monoxide 18o
Quantum Chemical Calculations of C¹⁸O Molecular Structure and Spectroscopy
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For C¹⁸O, these methods provide detailed insights into its electronic structure, geometry, and spectroscopic characteristics. The primary approach involves solving the time-independent Schrödinger equation, which, due to its complexity for multi-electron systems, is typically addressed using approximate methods. mdpi.com
Within the Born-Oppenheimer approximation, the electronic structure and potential energy surface of a molecule are independent of the isotopic composition of its nuclei. Therefore, calculations of properties like bond length and electronic energy levels are identical for C¹⁶O and C¹⁸O. High-level quantum chemical methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CC) theory are employed to accurately determine these parameters. youtube.com
However, properties that depend on nuclear mass, such as vibrational frequencies and rotational constants, are significantly affected by isotopic substitution. Quantum chemical software can compute the harmonic vibrational frequencies by calculating the second derivatives of the energy with respect to atomic displacements. The substitution of ¹⁶O with the heavier ¹⁸O isotope leads to a predictable decrease in the vibrational frequency of the C=O bond. Similarly, the rotational constant (B) is inversely proportional to the molecule's moment of inertia, which in turn depends on the reduced mass of the atoms.
Anharmonic computational approaches, such as the vibrational self-consistent field (VSCF) method, can provide even more accurate predictions of vibrational spectra by accounting for the non-parabolic nature of the potential energy surface. yukiozaki.com These calculations are crucial for accurately interpreting experimental infrared (IR) and Raman spectra, allowing for the unambiguous identification of C¹⁸O. yukiozaki.comresearchgate.net The ability to precisely calculate these isotopic shifts is essential for analyzing complex systems where C¹⁸O is used as a tracer.
| Property | C¹⁶O (Calculated) | C¹⁸O (Calculated) | Isotopic Effect |
| Harmonic Vibrational Frequency (ωe) | ~2170 cm⁻¹ | ~2117 cm⁻¹ | Lower frequency due to heavier mass |
| Rotational Constant (Be) | ~57.89 GHz | ~55.11 GHz | Smaller constant due to larger moment of inertia |
| Bond Length (re) | ~1.128 Å | ~1.128 Å | No significant change (isotope independent) |
This interactive table presents typical calculated spectroscopic constants for C¹⁶O and C¹⁸O, demonstrating the mass-dependent nature of vibrational and rotational properties as predicted by quantum chemical methods.
Molecular Dynamics Simulations of C¹⁸O Interactions in Condensed Phases
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. unimi.itnih.gov These simulations provide a detailed view of molecular interactions in condensed phases, such as liquids, solids, or biological environments. unimi.it For C¹⁸O, MD simulations can elucidate how the isotopic substitution affects its dynamic behavior and interactions with surrounding molecules.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated numerically to generate trajectories of the system over time. While the potential energy functions used in classical force fields are generally isotope-independent, the dynamics of the system are mass-dependent. The heavier mass of C¹⁸O compared to C¹⁶O means that at a given temperature, it will have a slightly lower average velocity. This can influence properties such as diffusion rates, collision frequencies, and the kinetics of energy transfer within the condensed phase.
MD simulations are particularly valuable for studying C¹⁸O in complex environments. For example, simulations can track the migration of a C¹⁸O molecule through the internal cavities of a protein, such as myoglobin (B1173299), revealing the pathways and energetic barriers it encounters. nih.gov While such studies are often performed with the common isotope, the use of C¹⁸O as a label in a simulation allows for its unambiguous tracking without altering the underlying chemical interactions. nih.gov Similarly, MD simulations can model the adsorption and transport of C¹⁸O in nanoporous materials, providing insights relevant to gas separation and catalysis. cetjournal.it Ab-initio MD, which calculates forces "on-the-fly" using quantum mechanics, can be used to model chemical reactions involving C¹⁸O in solution. mdpi.com
Isotope Effects Modeling in Complex Chemical and Biochemical Systems
Isotopic substitution can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The ¹⁸O KIE is the ratio of the reaction rate for a ¹⁶O-containing reactant to that of its ¹⁸O-labeled counterpart. Computational modeling is an indispensable tool for predicting and interpreting these effects, offering deep insights into reaction mechanisms.
In complex systems, KIEs are modeled using hybrid quantum mechanics/molecular mechanics (QM/MM) methods. In this approach, the reacting part of the system is treated with high-level quantum chemistry, while the larger environment (like a protein or solvent) is modeled using classical mechanics. This allows for the accurate calculation of the transition state structures and vibrational frequencies necessary to determine the KIE, while remaining computationally tractable.
A prominent application is in the study of enzymatic reactions. For instance, QM/MM modeling has been used to simulate the ¹⁸O KIEs in the enzymatic hydrolysis of guanosine (B1672433) triphosphate (GTP). nih.gov By comparing the computed KIEs with experimental data, researchers can validate proposed reaction mechanisms. An evident correlation between the calculated and measured KIEs for GTP hydrolysis provides strong support for a predominantly dissociative-type reaction mechanism predicted by the simulations. nih.gov Such studies are crucial for understanding how enzymes function at a fundamental level. nih.gov The modeling framework developed for these systems is generic and can be applied to investigate the impact of various isotopic tracers.
| System | Computational Method | Key Finding |
| Enzymatic GTP Hydrolysis | Quantum Mechanics/Molecular Mechanics (QM/MM) | Computed ¹⁸O KIEs correlated with experimental data, supporting a dissociative reaction mechanism. nih.gov |
| Metabolic Systems | Kinetic and Isotopic Models | Theoretical frameworks can integrate KIEs to assess their system-wide effects on metabolic fluxes and isotopic patterns. |
| Atmospheric Reactions | Density Functional Theory (DFT) | Calculations of transition state geometries and frequencies are used to predict KIEs for reactions involving atmospheric oxidants. |
This interactive table summarizes findings from computational modeling of isotope effects in various complex systems.
Computational Design and Prediction of C¹⁸O-Labeled Probes and Reactants
Computational chemistry plays a proactive role in the design of novel molecules, including isotopically labeled probes and reactants for specific applications. The computational design of a C¹⁸O-labeled molecule involves predicting its properties—such as reactivity, stability, and spectroscopic signature—before it is synthesized. This predictive power accelerates the development of new tools for research and diagnostics.
A key area of application is the design of probes for detecting and quantifying specific analytes or tracking chemical transformations. For a C¹⁸O-labeled probe, the unique vibrational frequency of the C-¹⁸O bond serves as a distinct spectroscopic marker. Computational methods, particularly DFT, are routinely used to predict the infrared (IR) spectra of molecules. computabio.comprotheragen.ai By performing a harmonic vibrational analysis, chemists can accurately predict the shift in the carbonyl stretching frequency upon substituting ¹⁶O with ¹⁸O. computabio.com This predictable shift allows for the design of probes that can be monitored by IR spectroscopy, free from interference from other molecules in a complex biological or chemical sample.
For example, in designing a fluorescent probe that releases C¹⁸O or reacts with it, computational modeling can be used to:
Predict Reaction Pathways: Determine the most likely mechanism for the probe's reaction, ensuring it proceeds as intended.
Calculate Spectroscopic Signatures: Predict the IR or Raman spectrum of the probe and its products, confirming that the C¹⁸O label will be spectroscopically visible. arxiv.orgresearchgate.net
Optimize Probe Properties: Screen different molecular scaffolds to enhance properties like solubility, cell permeability, and target specificity.
This in-silico design process significantly reduces the trial-and-error of experimental work, enabling the more rapid development of sophisticated C¹⁸O-labeled reactants and probes for advanced applications. ed.ac.uknih.govnih.govjhu.edu
Advanced Research Directions and Future Perspectives for Carbon Monoxide 18o Studies
Development of Novel C¹⁸O Synthesis and Isotopic Enrichment Technologies
The availability of highly enriched Carbon Monoxide (¹⁸O) is fundamental to its application in advanced research. Consequently, significant effort is being directed toward the development of more efficient and cost-effective synthesis and enrichment technologies.
Historically, the enrichment of oxygen-18 has been achieved through methods like the fractional distillation of water or the cryogenic distillation of nitric oxide alfa-chemistry.com. These methods, while established, can be energy-intensive. Novel approaches are emerging to overcome these limitations. One promising area is the use of electrochemical synthesis . Electrochemical methods offer the potential for green, oxidant-free conditions for carbonylation reactions, which could be adapted for the synthesis of C¹⁸O acs.org. For instance, the electrochemical reduction of ¹⁸O-enriched carbon dioxide could provide a direct route to C¹⁸O.
Microwave-assisted synthesis is another rapidly developing technology that can accelerate chemical reactions. The application of microwave heating to the Boudouard reaction (the conversion of CO₂ to CO using a carbon source) has shown significantly higher CO₂ conversion rates at lower temperatures compared to conventional heating nih.gov. Utilizing ¹⁸O-labeled CO₂ in such a system could pave the way for a highly efficient C¹⁸O production method.
Furthermore, advancements in catalysis are crucial. The development of catalysts that can facilitate the direct and selective incorporation of ¹⁸O from enriched sources like H₂¹⁸O into a carbon monoxide molecule is a key research goal. This could involve heterogeneous catalysis, where CO interacts with a catalyst surface, or homogeneous catalysis in solution. For example, studies on the hydrocarboxylation of various molecules using CO₂ and H₂ have demonstrated the incorporation of ¹⁸O labels, suggesting pathways that could be optimized for C¹⁸O synthesis acs.org.
The table below summarizes some of the emerging technologies for C¹⁸O synthesis and enrichment.
| Technology | Principle | Potential Advantages |
| Electrochemical Synthesis | Direct electrochemical reduction of ¹⁸O-labeled CO₂ or co-electrolysis. | Green, mild conditions, potential for high efficiency. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate the conversion of ¹⁸O-labeled precursors to C¹⁸O. | Faster reaction rates, lower energy consumption, high conversion efficiency. |
| Advanced Catalysis | Development of novel catalysts for direct ¹⁸O incorporation into CO. | High selectivity, potential for atom-economical processes. |
Integration of C¹⁸O with Emerging Advanced Analytical Platforms
The utility of Carbon Monoxide (¹⁸O) as a tracer is intrinsically linked to the analytical techniques used for its detection and quantification. The integration of C¹⁸O with cutting-edge analytical platforms is opening new avenues for research.
Mass Spectrometry (MS) remains a primary tool for isotopic analysis. High-resolution mass spectrometry can distinguish between C¹⁸O and other isobaric species, such as certain nitrogen-containing ions arxiv.org. A key application is in atmospheric chemistry, where continuous-flow isotope ratio mass spectrometry (CF-IRMS) is used to measure the δ¹³C and δ¹⁸O signatures of atmospheric CO sigmaaldrich.com. This allows scientists to differentiate between various CO sources, such as fossil fuel combustion and the atmospheric oxidation of volatile organic compounds (VOCs) researchgate.net. In proteomics, ¹⁸O labeling is a well-established technique for quantitative analysis, where the incorporation of ¹⁸O into the C-termini of peptides allows for their relative quantification by mass spectrometry ebay.com.
Vibrational Spectroscopy , particularly infrared (IR) spectroscopy, is highly sensitive to isotopic substitution. The vibrational frequency of the C=O bond is dependent on the masses of the carbon and oxygen atoms. The shift in the vibrational frequency upon substituting ¹⁶O with ¹⁸O provides a clear spectral signature that can be used to track the molecule. Advanced techniques like sum-frequency generation (SFG) microscopy can be used to study the behavior of CO on surfaces, such as on platinum electrodes, and could be enhanced by the use of C¹⁸O to distinguish adsorbed species from background signals tdl.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for isotopic analysis. While ¹⁸O itself is not directly NMR active, its presence can influence the NMR signals of neighboring nuclei. Although less common than for other isotopes, specialized NMR techniques could potentially be developed to probe the local environment of ¹⁸O-labeled compounds.
The table below highlights the integration of C¹⁸O with various analytical platforms.
| Analytical Platform | Principle of Detection | Application Example |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopes. | Tracing atmospheric CO sources and sinks sigmaaldrich.comresearchgate.net. |
| Vibrational Spectroscopy (IR, SFG) | Detects the change in vibrational frequency of the C=O bond due to the heavier ¹⁸O isotope. | Studying CO adsorption and reaction on catalyst surfaces tdl.orgoup.com. |
| Nuclear Magnetic Resonance (NMR) | Detects the influence of the ¹⁸O isotope on the magnetic environment of nearby NMR-active nuclei. | Potential for probing molecular structure and dynamics. |
Exploration of C¹⁸O Applications in Novel Interdisciplinary Scientific Fields
The unique properties of Carbon Monoxide (¹⁸O) are enabling its application in an expanding range of interdisciplinary fields, moving beyond its traditional use in chemistry.
In materials science , C¹⁸O is being used as an isotopic tracer to understand fundamental processes at the material interfaces. For instance, studies have employed ¹³C¹⁸O to investigate the mechanisms of oxygen exchange between thermal silicon oxide (SiO₂) films and carbon monoxide at high temperatures researchgate.net. This research is crucial for the semiconductor industry, where the quality of the silicon-silicon dioxide interface is paramount.
Surface science and catalysis are fields where C¹⁸O provides invaluable mechanistic insights. By using ¹⁸O-labeled CO, researchers can track the fate of the oxygen atom in catalytic reactions, such as CO oxidation on noble metal catalysts nasa.gov. This helps in elucidating reaction pathways and in the design of more efficient catalysts for applications ranging from automotive exhaust treatment to industrial chemical synthesis nih.gov. Studies on the interaction of CO with platinum surfaces, for example, can be significantly enhanced by using C¹⁸O to distinguish between different adsorbed CO species and to monitor their reactivity nih.gov.
In astrochemistry , the study of molecules in interstellar space, the isotopic ratios of elements provide crucial information about the chemical evolution of the galaxy. The abundances of CO isotopologues, including C¹⁸O, are measured in molecular clouds to determine physical conditions such as temperature and density, and to understand processes like selective photodissociation and chemical fractionation arxiv.orgchalmers.seaanda.org. These observations are fundamental to our understanding of star and planet formation nih.gov.
The field of biology and medicine is also seeing emerging applications. While direct in vivo studies with C¹⁸O are less common, it can be used in mechanistic studies of enzymes that interact with CO. Furthermore, the development of fluorescent probes for detecting CO in living systems opens up the possibility of using ¹⁸O-labeled CO-releasing molecules (CORMs) to study the delivery and fate of CO with techniques like mass spectrometry imaging nih.govrsc.orgmdpi.comrsc.org.
Addressing Current Challenges and Identifying Future Opportunities in C¹⁸O Research
Despite its utility, the broader application of Carbon Monoxide (¹⁸O) is faced with several challenges that also present opportunities for future research.
One of the primary challenges is the cost and availability of highly enriched ¹⁸O sources. The natural abundance of ¹⁸O is only about 0.2%, and its enrichment is an energy-intensive process alfa-chemistry.com. This high cost can be a limiting factor for large-scale experiments. Developing more cost-effective enrichment and synthesis methods, as discussed in section 8.1, is a critical area of future research.
Another challenge lies in the detection sensitivity for C¹⁸O, particularly in complex biological or environmental samples. While mass spectrometry is highly sensitive, background interference can be an issue. Future opportunities lie in the development of more sensitive and selective detection methods, potentially through advanced spectroscopic techniques or novel sensor technologies frontiersin.orgmdpi.comnih.gov. For example, enhancing the sensitivity of NMR probes could open new avenues for C¹⁸O detection in biological systems nih.gov.
Looking forward, there are numerous future opportunities for C¹⁸O research. The development of new materials with tailored catalytic properties could be accelerated by using C¹⁸O to gain a deeper understanding of reaction mechanisms at the atomic level. In environmental science, expanding the use of C¹⁸O as a tracer could help in tracking pollution sources and understanding biogeochemical cycles.
In the realm of medicine, while ¹¹C-labeled CO is used in positron emission tomography (PET), the use of stable C¹⁸O in conjunction with other techniques could provide complementary information on the biological roles of CO without the need for radioactivity nih.gov. The development of novel therapies, such as engineered molecules for treating carbon monoxide poisoning, could also benefit from mechanistic studies using C¹⁸O news-medical.net.
The continued advancement of scientific instrumentation and computational methods will undoubtedly unlock new possibilities for C¹⁸O research, ensuring its continued importance as a versatile tool for scientific discovery merckgroup.com.
Q & A
Basic Research Questions
Q. How is ¹⁸O-labeled carbon monoxide synthesized and purified for experimental use?
- Methodological Answer : Synthesis typically involves isotopic exchange reactions or direct labeling using ¹⁸O-enriched precursors. For purification, cryogenic distillation or gas chromatography is employed to achieve >95% isotopic purity. Critical parameters include temperature control during synthesis to avoid isotopic scrambling and validation via mass spectrometry .
Q. What safety protocols are critical when handling ¹⁸O-enriched carbon monoxide in laboratory settings?
- Methodological Answer :
- Use enclosed gas transfer systems to prevent leaks, referencing OSHA’s Compressed Gases Standard (29 CFR 1910.101) for pressurized containers .
- Continuous monitoring with calibrated detectors (e.g., NDIR sensors) to ensure concentrations remain below 10 ppm, as acute toxicity thresholds vary with exposure duration .
- Pre-entry checks for explosive limits in confined spaces and adherence to PPE protocols (e.g., respiratory protection for high-concentration work) .
Q. What analytical techniques are recommended for quantifying ¹⁸O isotopic abundance in carbon monoxide?
- Methodological Answer :
- Isotope Ratio Mass Spectrometry (IRMS) : Provides precision <0.1‰ for δ¹⁸O measurements. Calibrate against certified reference gases (e.g., NIST SRM 8569) .
- Laser Absorption Spectroscopy : Tunable diode lasers (TDLAS) enable real-time tracking of ¹⁸O/¹⁶O ratios in dynamic systems, useful for atmospheric studies .
- Nuclear Magnetic Resonance (NMR) : Limited to liquid-phase studies but offers insights into isotopic exchange kinetics .
Advanced Research Questions
Q. How can isotopic (¹⁸O) data in carbon monoxide resolve discrepancies between biogenic and anthropogenic emission sources?
- Methodological Answer :
- Source Apportionment : Biogenic CO (e.g., plant respiration) exhibits distinct δ¹⁸O signatures due to isotopic fractionation during photosynthesis, whereas fossil fuel combustion retains lower ¹⁸O enrichment. Use multivariate analysis (e.g., PCA) to deconvolute source contributions in urban airsheds .
- OH Radical Estimation : ¹⁸O depletion in CO correlates with atmospheric OH concentrations, enabling inverse modeling to quantify oxidation rates. Global monitoring networks (e.g., NOAA’s GML) provide baseline data for validation .
Q. What experimental designs minimize cross-contamination when tracing ¹⁸O-labeled CO in atmospheric oxidation studies?
- Methodological Answer :
- Closed-Chamber Experiments : Use quartz reactors with passivated surfaces to reduce isotopic adsorption. Pre-condition systems with inert gases (e.g., Argon) .
- Triple-Isotope Labeling : Introduce ¹³C-¹⁸O-CO to distinguish between photolytic and thermal degradation pathways. Monitor intermediates via FTIR or cavity ring-down spectroscopy .
- Blank Correction : Conduct parallel experiments with unlabeled CO to account for background isotopic interference .
Q. How do reaction pathways of ¹⁸O-labeled CO differ under varying catalytic conditions, and how can these be modeled thermochemically?
- Methodological Answer :
- Mechanistic Studies : Use Pt/Al₂O₃ or Cu-ZnO catalysts in flow reactors. Isotopic tracing reveals whether oxygen in CO₂ products originates from CO (¹⁸O) or lattice oxygen (¹⁶O). Monitor via online mass spectrometry .
- Thermochemical Modeling : Apply density functional theory (DFT) to calculate activation barriers for ¹⁸O transfer. Validate with experimental ΔrH° and ΔrG° values from NIST’s thermochemistry database .
- Kinetic Isotope Effects (KIE) : Compare rate constants (k¹⁶O/k¹⁸O) to identify rate-limiting steps in WGS or methanation reactions .
Data Handling & Validation
Q. How should researchers address inter-laboratory variability in ¹⁸O-CO datasets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
